N-变形酰基-N-叔丁酰奥利司他

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

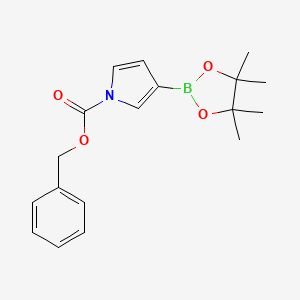

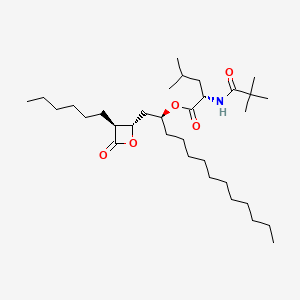

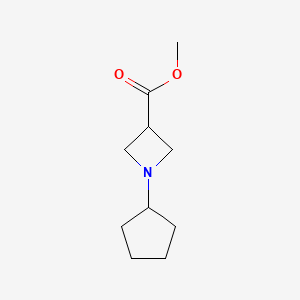

N-Deformyl-N-pivaloyl Orlistat is an impurity of Orlistat , a pancreatic lipase inhibitor that acts locally in the gastrointestinal tract to inhibit lipase . It has the molecular formula C33H61NO5 and a molecular weight of 551.84 .

Molecular Structure Analysis

The molecular structure of N-Deformyl-N-pivaloyl Orlistat is complex. It has a molecular formula of C33H61NO5 and a molecular weight of 551.8 g/mol . The InChI string representation of its structure is InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26 (24-29-27 (30 (35)39-29)22-20-13-11-9-2)38-31 (36)28 (23-25 (3)4)34-32 (37)33 (5,6)7/h25-29H,8-24H2,1-7H3, (H,34,37)/t26-,27-,28-,29-/m0/s1 .

Physical And Chemical Properties Analysis

N-Deformyl-N-pivaloyl Orlistat has a molecular weight of 551.8 g/mol . It has a XLogP3-AA value of 11.4, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 24 . The exact mass of N-Deformyl-N-pivaloyl Orlistat is 551.45497405 g/mol .

科学研究应用

DNA相互作用和抗肿瘤活性

N-变形酰基-N-叔丁酰衍生物在癌症研究中显示出潜力,特别是在与DNA相互作用和表现出抗肿瘤活性方面。对一种与N-变形酰基-N-叔丁酰化合物在结构上相关的链霉素衍生物的研究表明,其在抑制癌细胞系生长方面有效。该化合物不是大分子合成的抑制剂,但显着抑制了DNA合成,表明了一种与当前药物作用模式不同的新型抗肿瘤剂 (Broggini et al., 1991).

肽变形酰化酶抑制和抗菌活性

另一个重要的应用是开发肽变形酰化酶抑制剂作为抗菌剂。N-变形酰基-N-叔丁酰化合物因其对肽变形酰化酶(一种细菌生长必需的酶)的有效性而受到探索。研究表明,这些化合物可以抑制这种酶,为开发新的抗菌药物提供了潜在途径 (Teo et al., 2006).

在碳水化合物化学中的应用

N-叔丁酰基,作为N-变形酰基-N-叔丁酰奥利司他的一个组成部分,已被用作碳水化合物化学中的保护试剂。它已被用于选择性保护糖,这在合成各种基于碳水化合物的化合物中至关重要 (Santoyo-González et al., 1998).

在酶底物特异性研究中的意义

涉及N-变形酰基-N-叔丁酰化合物的研究还包括对酶底物特异性的研究。这些研究对于理解酶如何与不同底物相互作用至关重要,这可以导致靶向药物和治疗剂的开发 (Hu et al., 1999).

作用机制

Target of Action

N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, which is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . The primary targets of Orlistat are gastric and pancreatic lipases .

Mode of Action

Orlistat works by reversibly inhibiting the absorption of dietary fats via the inhibition of lipase enzymes . It binds to the active site of these enzymes and prevents them from breaking down dietary fats into smaller molecules that can be absorbed by the body .

Biochemical Pathways

The inhibition of lipase enzymes by Orlistat leads to a decrease in the absorption of dietary fats by approximately 30% . This results in a reduction in caloric intake, which can lead to weight loss.

Pharmacokinetics

The absorption of Orlistat is minimal in both healthy adult volunteers and adult obese patients . Accumulation of Orlistat is minimal in both short-and long-term studies . Orlistat is excreted primarily via the feces .

Result of Action

The primary result of Orlistat’s action is weight loss. By inhibiting the absorption of dietary fats, Orlistat reduces the number of calories that the body absorbs, leading to a decrease in body weight . In addition to weight loss, Orlistat has been shown to improve glycaemic parameters in obese adults with type 2 diabetes mellitus as well as some features of the metabolic syndrome .

Action Environment

The action of Orlistat is local, occurring in the gastrointestinal tract where the lipase enzymes are found . Environmental factors such as diet and exercise can influence the efficacy of Orlistat. A diet high in fat can reduce the effectiveness of Orlistat, as the drug can only inhibit a certain amount of fat absorption . Regular exercise can enhance the weight loss effects of Orlistat .

属性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26(24-29-27(30(35)39-29)22-20-13-11-9-2)38-31(36)28(23-25(3)4)34-32(37)33(5,6)7/h25-29H,8-24H2,1-7H3,(H,34,37)/t26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHDTUBQYZYQMS-DZUOILHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724524 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356017-35-0 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)